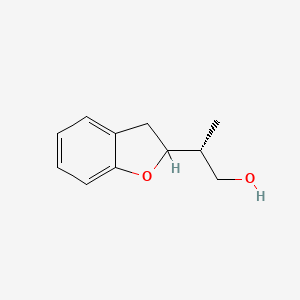
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is a chiral organic compound that features a benzofuran ring system. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.
Introduction of the Chiral Center: The chiral center at the 2-position can be introduced via asymmetric synthesis or chiral resolution techniques.
Reduction and Functionalization: The final step involves the reduction of intermediates to form the desired alcohol group at the 1-position.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, scalability, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: Further reduction to alkanes using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Alkyl halides, nucleophiles like NaOH or KCN
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Various substituted benzofuran derivatives
Applications De Recherche Scientifique
Chemistry: As a chiral building block in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Use in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol: The enantiomer of the compound with potentially different biological activities.
2-(2,3-Dihydro-1-benzofuran-2-yl)ethanol: A structurally similar compound with a different side chain.
2-(2,3-Dihydro-1-benzofuran-2-yl)acetic acid: Another derivative with an acidic functional group.
Uniqueness
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is unique due to its specific chiral configuration and the presence of the benzofuran ring, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYITDCYMLRKCC-RZZZFEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













